molecular formula C7H8ClNO2 B1370330 (5-Chloro-2-methoxypyridin-3-yl)methanol CAS No. 351410-46-3

(5-Chloro-2-methoxypyridin-3-yl)methanol

Cat. No. B1370330
CAS RN: 351410-46-3
M. Wt: 173.6 g/mol
InChI Key: VZCJHBHRJBFNBL-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-3-yl)methanol, or 5-CMP, is a synthetic organic compound that has many applications in scientific research. It is used in the synthesis of molecules and can be used to study a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Pyrrolin-2-ones (5-Chloro-2-methoxypyridin-3-yl)methanol, a structurally similar compound, is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable as they serve as adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Analysis of Impurities in Pharmaceutical Intermediates In the pharmaceutical industry, compounds like 5-Chlorovaleroyl chloride, which are structurally related to (5-Chloro-2-methoxypyridin-3-yl)methanol, are extensively used in the synthesis of intermediates. Monitoring impurities in such compounds is crucial, as it impacts the quality of the final product. GC-FID methods have been developed for the specific and sensitive determination of impurities in these compounds, indicating the importance of meticulous quality control in pharmaceutical manufacturing (Tang et al., 2010).

Charge Transfer Complexation Studies Charge transfer interactions involving structurally similar compounds like 5-amino-2-methoxypyridine have been investigated, emphasizing the relevance of these compounds in forming stable complexes, a property that can be harnessed in various chemical applications (Alghanmi & Habeeb, 2015).

Utilization in Organic Synthesis Methanol, a compound related to (5-Chloro-2-methoxypyridin-3-yl)methanol, is extensively used in organic synthesis, particularly in forming C1 sources for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This highlights the pivotal role of such compounds in drug discovery and the synthesis of value-added chemicals (Natte et al., 2017).

properties

IUPAC Name

(5-chloro-2-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCJHBHRJBFNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627553
Record name (5-Chloro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxypyridin-3-yl)methanol

CAS RN

351410-46-3
Record name (5-Chloro-2-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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